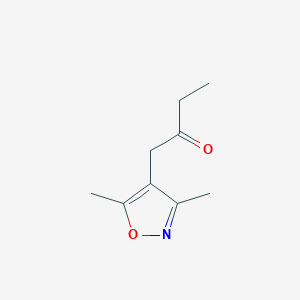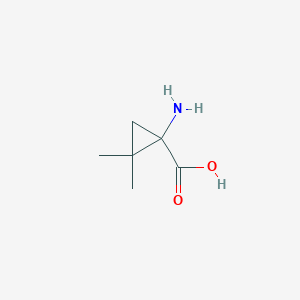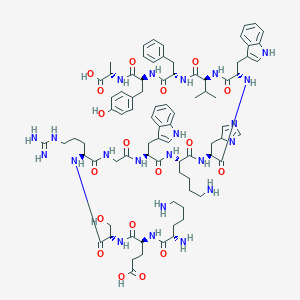
Cachr ligand
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cachr ligands are chemical compounds that selectively bind to the cholinergic receptor in the brain. The cholinergic system plays a vital role in various physiological processes, including memory, attention, and learning. Cachr ligands have been the subject of extensive research due to their potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Wirkmechanismus
Cachr ligands work by selectively binding to the cholinergic receptor in the brain. This receptor is involved in the transmission of nerve impulses and plays a vital role in various physiological processes, including memory, attention, and learning. By binding to this receptor, cachr ligands can modulate the activity of the cholinergic system, leading to improved cognitive function.
Biochemische Und Physiologische Effekte
Cachr ligands have been shown to have various biochemical and physiological effects, including increased acetylcholine release, enhanced synaptic plasticity, and improved neuronal survival. Additionally, these compounds have been shown to have antioxidant properties, which may help to protect against oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using cachr ligands in lab experiments is their selectivity for the cholinergic receptor. This selectivity allows researchers to specifically target the cholinergic system, which can be difficult to do using other compounds. Additionally, cachr ligands have been shown to have good pharmacokinetic properties, making them suitable for use in animal models.
One limitation of using cachr ligands in lab experiments is their potential toxicity. Some cachr ligands have been shown to have toxic effects at high doses, which can limit their use in research. Additionally, these compounds can be challenging to synthesize, which can make them expensive and time-consuming to produce.
Zukünftige Richtungen
There are several future directions for research on cachr ligands. One area of interest is the development of more selective ligands that target specific subtypes of the cholinergic receptor. Additionally, researchers are investigating the use of cachr ligands in combination with other compounds to improve their efficacy. Finally, there is a growing interest in using cachr ligands as diagnostic tools for cognitive disorders, as they may help to identify specific subtypes of the disorder.
Synthesemethoden
Cachr ligands can be synthesized using various methods, including chemical synthesis and computational methods. Chemical synthesis involves the use of chemical reactions to create the desired compound. Computational methods involve using computer algorithms to design and predict the properties of the compound.
Wissenschaftliche Forschungsanwendungen
Cachr ligands have been extensively studied for their potential therapeutic applications in treating cognitive disorders. Studies have shown that these compounds can improve memory, attention, and learning in animal models. Additionally, cachr ligands have been investigated for their potential use in treating schizophrenia, as they may help to improve cognitive deficits associated with the disorder.
Eigenschaften
CAS-Nummer |
114753-46-7 |
|---|---|
Produktname |
Cachr ligand |
Molekularformel |
C82H112N22O18 |
Molekulargewicht |
1693.9 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C82H112N22O18/c1-45(2)69(80(120)102-62(34-47-16-5-4-6-17-47)75(115)99-61(74(114)94-46(3)81(121)122)35-48-25-27-52(106)28-26-48)104-78(118)64(37-50-40-91-57-22-10-8-19-54(50)57)100-77(117)65(38-51-41-88-44-93-51)101-72(112)59(23-12-14-32-84)98-76(116)63(36-49-39-90-56-21-9-7-18-53(49)56)95-67(107)42-92-71(111)58(24-15-33-89-82(86)87)97-79(119)66(43-105)103-73(113)60(29-30-68(108)109)96-70(110)55(85)20-11-13-31-83/h4-10,16-19,21-22,25-28,39-41,44-46,51,55,58-66,69,90-91,105-106H,11-15,20,23-24,29-38,42-43,83-85H2,1-3H3,(H,92,111)(H,94,114)(H,95,107)(H,96,110)(H,97,119)(H,98,116)(H,99,115)(H,100,117)(H,101,112)(H,102,120)(H,103,113)(H,104,118)(H,108,109)(H,121,122)(H4,86,87,89)/t46-,51?,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,69-/m0/s1 |
InChI-Schlüssel |
RTURMDQGPXDVNV-OKYFCKJGSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5C=NC=N5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
Sequenz |
KESRGWKXWVFYA |
Synonyme |
cAChR ligand complementary acetylcholine receptor-related peptide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



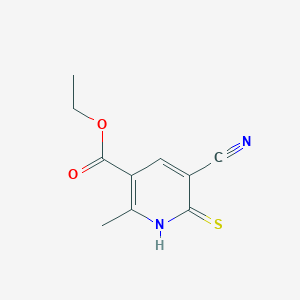
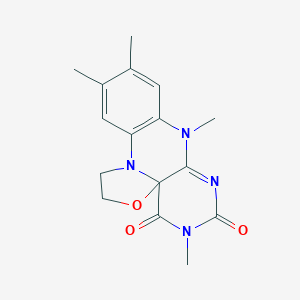
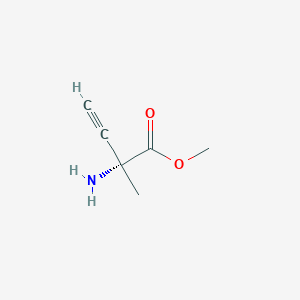
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)
![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)
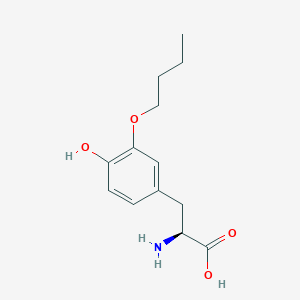
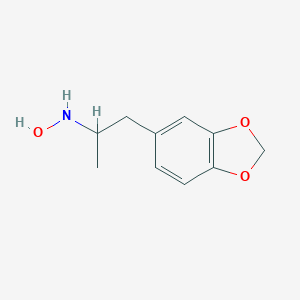

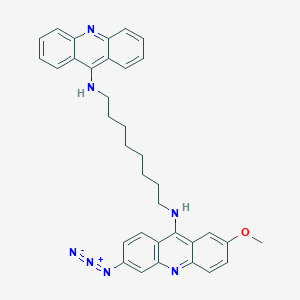
![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)
